N-Boc-L-精氨酸盐酸盐一水合物

描述

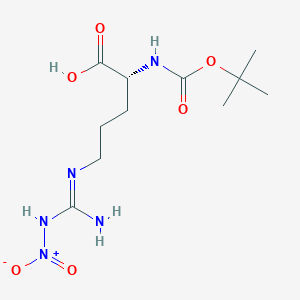

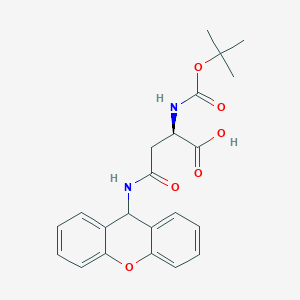

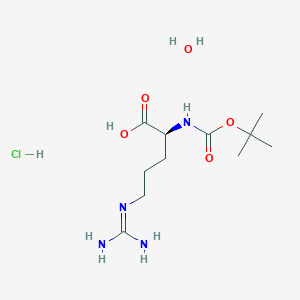

N-Boc-L-arginine hydrochloride monohydrate is a chemical compound widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries . It is a derivative of L-arginine, an amino acid, and is often used as a protecting group in peptide synthesis due to its stability under various reaction conditions .

科学研究应用

N-Boc-L-arginine hydrochloride monohydrate is extensively used in scientific research, particularly in:

作用机制

Target of Action

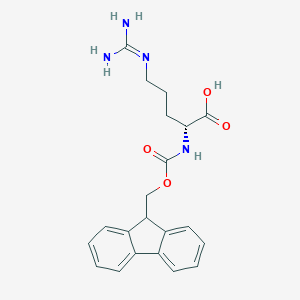

N-Boc-L-arginine hydrochloride monohydrate is a derivative of the amino acid arginine . Arginine is a key player in several biological processes, including cell division, wound healing, immune function, and the removal of ammonia from the body . It is also a precursor for the synthesis of nitric oxide (NO), a powerful neurotransmitter that helps blood vessels relax and also improves circulation .

Mode of Action

The mode of action of N-Boc-L-arginine hydrochloride monohydrate is primarily through its conversion to arginine in the body . Arginine, in turn, serves as a precursor for the synthesis of nitric oxide (NO), a potent vasodilator . NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

Biochemical Pathways

N-Boc-L-arginine hydrochloride monohydrate is involved in the urea cycle, a series of biochemical reactions in the liver cells that convert ammonia, a waste product of protein metabolism, into urea, which is excreted in the urine . Arginine is a key component of this cycle, and its availability can influence the rate of urea production and excretion .

Pharmacokinetics

It is known that arginine, the parent compound, is well-absorbed and distributed throughout the body . The compound is slightly soluble in water , which may affect its bioavailability.

Result of Action

The primary result of the action of N-Boc-L-arginine hydrochloride monohydrate is the production of nitric oxide (NO) and the subsequent vasodilation . This can lead to improved blood flow and oxygen delivery to tissues. Additionally, by participating in the urea cycle, it aids in the detoxification of ammonia .

Action Environment

The action of N-Boc-L-arginine hydrochloride monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its solubility and absorption . Furthermore, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

准备方法

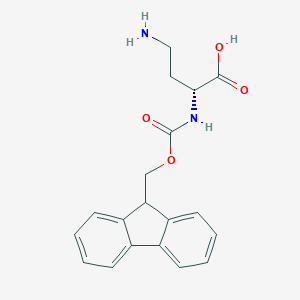

The synthesis of N-Boc-L-arginine hydrochloride monohydrate typically involves the protection of the amino group of L-arginine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a solvent like dioxane . The reaction proceeds at ambient temperature, and the product is obtained as a white solid after purification .

Industrial production methods often involve the use of heterogeneous catalysts like Amberlyst-15 in ethanol, which allows for easy separation and reuse of the catalyst . This method is efficient and highly chemoselective, preventing the formation of side products such as isocyanates, ureas, and oxazolidinones .

化学反应分析

N-Boc-L-arginine hydrochloride monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction: The guanidine group in L-arginine can undergo oxidation to form urea derivatives, although this is less common in the protected form.

Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include TFA for deprotection, and bases like NaOH or K2CO3 for hydrolysis . The major products formed from these reactions are the free amine and carboxylic acid derivatives .

相似化合物的比较

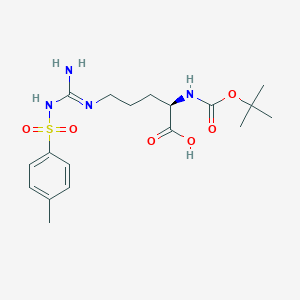

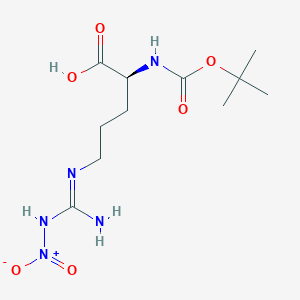

Similar compounds include other Boc-protected amino acids such as N-Boc-L-lysine and N-Boc-L-ornithine . Compared to these compounds, N-Boc-L-arginine hydrochloride monohydrate is unique due to its guanidine group, which provides additional reactivity and functionality in peptide synthesis . This makes it particularly useful in the synthesis of peptides that require specific side-chain functionalities .

属性

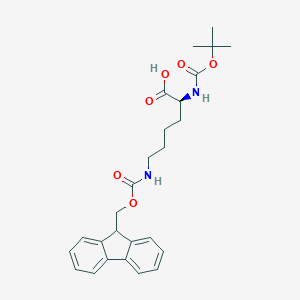

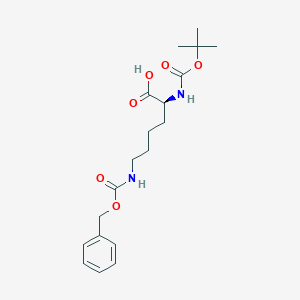

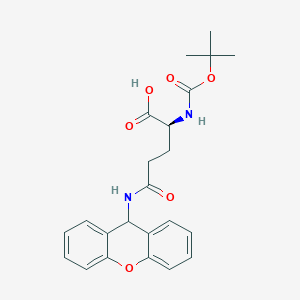

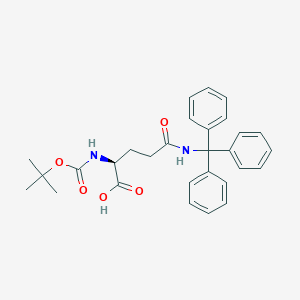

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXLPYFDJUFEHQ-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-34-8, 114622-81-0 | |

| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boc-L-Arginine.HCl.H2O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。